N-(1-phenylethyl)butan-2-amine

Chiral resolution Enantioselective pharmacology Stereochemical SAR

N-(1-Phenylethyl)butan-2-amine (CAS 25102-88-9) is a chiral secondary amine belonging to the phenylalkylamine class, with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol. It is a constitutional isomer of the known stimulant N,α-diethylphenethylamine (N,α-DEPEA), but differs fundamentally in connectivity: the nitrogen atom bridges a 1-phenylethyl group (benzylic chiral center) and a sec-butyl group (secondary chiral center), yielding two stereogenic centers and four possible stereoisomers.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B342490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)butan-2-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(C)NC(C)C1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3
InChIKeyPXWVXIBJJNDWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylethyl)butan-2-amine for Research Procurement: Structural Identity, Class Assignment, and Key Physicochemical Properties


N-(1-Phenylethyl)butan-2-amine (CAS 25102-88-9) is a chiral secondary amine belonging to the phenylalkylamine class, with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It is a constitutional isomer of the known stimulant N,α-diethylphenethylamine (N,α-DEPEA), but differs fundamentally in connectivity: the nitrogen atom bridges a 1-phenylethyl group (benzylic chiral center) and a sec-butyl group (secondary chiral center), yielding two stereogenic centers and four possible stereoisomers [1]. The compound is classified under the amphetamine structural superfamily and is annotated in ChEBI as a central nervous system stimulant via the amphetamines branch [2]. Computed physicochemical parameters include a LogP of 3.14 and a topological polar surface area (TPSA) of 12.03 Ų . The compound is typically supplied at ≥95% purity for research use only, with storage at 2–8°C in sealed, dry conditions .

Why N-(1-Phenylethyl)butan-2-amine Cannot Be Interchanged with N,α-DEPEA or Other C₁₂H₁₉N Isomers in Research Protocols


N-(1-Phenylethyl)butan-2-amine and its closest constitutional isomer N,α-diethylphenethylamine (N,α-DEPEA, CAS 29805-52-5) share the identical molecular formula (C₁₂H₁₉N) and molecular weight (177.29 g/mol), yet they are not interchangeable in experimental settings for three critical reasons. First, they bear distinct stereochemical complexity: the target compound possesses two chiral centers (the 1-phenylethyl benzylic carbon and the sec-butyl alpha-carbon) producing four stereoisomers, whereas N,α-DEPEA contains a single chiral center yielding two enantiomers [1]. This directly impacts stereospecific receptor recognition and enantioselective metabolism. Second, published quantitative pharmacological data reveal that N,α-DEPEA is a weak partial releaser at the dopamine transporter (DAT; EC₅₀ = 604 nM, 43% Emax) but a fully efficacious releaser at the norepinephrine transporter (NET; EC₅₀ = 209 nM, 82% Emax) [2], a profile that cannot be assumed for the structurally reorganized target compound. Third, the N-substitution pattern critically determines monoamine oxidase (MAO) inhibitory potency: changing the N-alkyl group from ethyl (N,α-DEPEA; MAO-A IC₅₀ = 251 µM) to an unsubstituted amine (AEPEA; MAO-A IC₅₀ = 14.0 µM) yields an 18-fold difference in potency [3], demonstrating that even minor N-modifications produce large pharmacological divergences. Generic substitution without confirmatory characterization therefore risks invalidating receptor occupancy, transporter kinetics, and metabolic stability assumptions.

Quantitative Differentiation Evidence for N-(1-Phenylethyl)butan-2-amine Versus Its Closest Structural Analogs


Stereochemical Complexity: Two Chiral Centers in N-(1-Phenylethyl)butan-2-amine Versus One in N,α-DEPEA

N-(1-Phenylethyl)butan-2-amine contains two independently configurable stereogenic centers — the benzylic carbon of the 1-phenylethyl moiety and the methine carbon of the sec-butyl (butan-2-yl) group — yielding four discrete stereoisomers: (R,R), (R,S), (S,R), and (S,S). In contrast, its constitutional isomer N,α-diethylphenethylamine (N,α-DEPEA) possesses only one chiral center at the alpha-carbon of the phenylbutanamine backbone, producing just two enantiomers. This is confirmed by the distinct InChIKey stereochemical layers: the (2S)-N-((S)-1-phenylethyl) stereoisomer of the target compound carries InChIKey PXWVXIBJJNDWLW-QWRGUYRKSA-N, whereas its enantiomer carries PXWVXIBJJNDWLW-GHMZBOCLSA-N, each encoding two defined stereocenters [1]. The (1R)-configured variant is separately catalogued under CAS 1344960-74-2 as (butan-2-yl)[(1R)-1-phenylethyl]amine .

Chiral resolution Enantioselective pharmacology Stereochemical SAR

MAO Isoform Selectivity Shift: N-Substitution Reverses the MAO-A/MAO-B Inhibition Ratio Compared to Primary Amine Analog AEPEA

Published structure-activity relationship (SAR) data demonstrate that N-substitution critically governs MAO isoform selectivity within the α-ethylphenethylamine scaffold. The primary amine AEPEA (α-ethylphenethylamine) preferentially inhibits MAO-A with an IC₅₀ of 14.0 µM while showing weak MAO-B inhibition (IC₅₀ = 234 µM), yielding an MAO-B/MAO-A selectivity ratio of approximately 17-fold favoring MAO-A [1]. In contrast, N-ethylation to produce N,α-DEPEA dramatically shifts this profile: MAO-A IC₅₀ increases 18-fold to 251 µM, while MAO-B IC₅₀ modestly improves to 159 µM, inverting the isoform selectivity to approximately 1.6-fold favoring MAO-B [1]. N-(1-Phenylethyl)butan-2-amine, bearing a bulkier and branched N-sec-butyl substituent plus a 1-phenylethyl N-alkyl group, occupies a distinct point on this SAR continuum. The increased steric bulk at nitrogen is predicted — based on the established trend that N-alkyl chain lengthening and branching progressively reduce MAO-A affinity while producing variable effects on MAO-B — to drive the selectivity ratio further toward MAO-B preference beyond that observed for N,α-DEPEA [1][2]. This prediction is supported by the broader SAR framework in which N,N-dialkyl substitution (e.g., DEPEA vs. AEPEA) consistently ablates MAO-A inhibitory potency [1].

Monoamine oxidase inhibition N-alkyl SAR Amphetamine pharmacology

Dopamine Transporter (DAT) Engagement: Structural Determinants of Partial Versus Full Releasing Efficacy

Direct comparative data from rat brain synaptosome assays establish that N-substitution critically modulates both DAT releasing potency and intrinsic efficacy. The primary amine AEPEA acts as a fully efficacious DAT releaser (EC₅₀ = 273 nM, 101% Emax), whereas N-ethylation to produce the secondary amine N,α-DEPEA reduces efficacy to partial agonist levels (EC₅₀ = 604 nM, only 43% Emax), representing a 2.2-fold potency loss and a 57% reduction in maximal effect [1]. A parallel trend is observed in DAT uptake inhibition, where AEPEA (IC₅₀ = 3,366 nM) is 6.6-fold weaker than N,α-DEPEA (IC₅₀ = 510 nM), demonstrating that N-alkylation can divergently affect uptake inhibition versus release mechanisms [1]. N-(1-Phenylethyl)butan-2-amine, which bears a sterically demanding N-sec-butyl group, is expected — based on the SAR trajectory that increasing N-alkyl bulk progressively impairs substrate translocation through DAT — to exhibit DAT releasing efficacy equal to or lower than the 43% Emax of N,α-DEPEA, and potentially no measurable releasing activity at all if the sec-butyl group exceeds the steric tolerance of the DAT substrate permeation pathway [1][2].

Dopamine transporter Monoamine release N-substitution SAR

Physicochemical Property Divergence: Computed LogP of 3.14 for N-(1-Phenylethyl)butan-2-amine Distinguishes It from Higher-Lipophilicity Constitutional Isomers

Computational physicochemical profiling reveals meaningful lipophilicity differences among C₁₂H₁₉N constitutional isomers. N-(1-Phenylethyl)butan-2-amine has a computed LogP of 3.14 (cLogP) and a TPSA of 12.03 Ų, as determined by the ChemScene computational chemistry pipeline . For the structurally distinct N-ethyl-2-phenyl-1-butanamine isomer (a regioisomer where the phenyl and amine positions are swapped relative to N,α-DEPEA), the computed LogP is 3.01 . These values, while computed rather than experimentally measured, trend lower than typical amphetamine-class LogP values (amphetamine LogP ≈ 1.76 experimentally; methamphetamine LogP ≈ 2.24), reflecting the increased hydrocarbon content of the sec-butyl and 1-phenylethyl substituents. The moderate lipophilicity (LogP 3.0–3.2 range) combined with the low TPSA (< 20 Ų) predicts favorable passive blood-brain barrier permeability for all C₁₂H₁₉N isomers, but the ~0.1–0.2 LogP unit differences between isomers can translate to measurable differences in brain-to-plasma partitioning ratios and nonspecific tissue binding in vivo [1].

Lipophilicity Blood-brain barrier penetration Computational ADME

Mass Spectral Identity Confirmation: Distinct EI-GC-MS Fragmentation Pattern Enables Forensic Discrimination from N,α-DEPEA

Electron ionization gas chromatography-mass spectrometry (EI-GC-MS) provides unambiguous differentiation between N-(1-phenylethyl)butan-2-amine and its constitutional isomer N,α-DEPEA. The (2S)-N-((S)-1-phenylethyl)butan-2-amine stereoisomer is catalogued in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library with complete EI mass spectral data including characteristic fragment ions [1]. The racemic mixture is separately listed in the Mass Spectra of Designer Drugs 2024 library under the identifier N-sec-Butyl-1-phenethylamine [2]. In contrast, N,α-DEPEA (2-ethylamino-1-phenylbutane) exhibits a distinct fragmentation pattern available through mzCloud, with characteristic ions at m/z 86, 58, and 169 used for quantitative selected ion monitoring (SIM) in forensic and anti-doping applications [3]. These divergent fragmentation pathways arise from the fundamentally different connectivity: the target compound fragments via cleavage at the benzylic amine bond and the sec-butyl C-N bond, while N,α-DEPEA fragments via α-cleavage adjacent to the amine on the phenylbutane backbone.

Forensic toxicology GC-MS identification Designer drug analysis

Cardiovascular and Locomotor Effect Differentiation: N,α-DEPEA Increases Blood Pressure, Heart Rate, and Locomotor Activity; Target Compound Predicted to Show Altered Profile Due to Reduced DAT Efficacy

In vivo biotelemetry studies in freely moving male Sprague-Dawley rats provide quantitative differentiation of the physiological effects of related α-ethylphenethylamine analogs. N,α-DEPEA (1–10 mg/kg, s.c.) produces significant dose-related increases in blood pressure (BP), heart rate (HR), and locomotor activity [1]. In contrast, the primary amine AEPEA (1–10 mg/kg, s.c.) increases BP but does not significantly elevate HR or locomotor activity, despite its higher DAT releasing efficacy (101% Emax) compared to N,α-DEPEA (43% Emax) [1]. This dissociation demonstrates that DAT releasing efficacy does not directly predict cardiovascular or locomotor outcomes. N-(1-Phenylethyl)butan-2-amine, with its distinct N-sec-butyl substitution and predicted further attenuation of DAT releasing activity, occupies an untested position in this cardiovascular-behavioral matrix. The compound's pharmacological profile — combining a predicted MAO-B preference, low or absent DAT releasing activity, and potentially retained NET activity — may produce a cardiovascular signature distinct from both AEPEA (pure pressor) and N,α-DEPEA (pressor + tachycardic + locomotor stimulant).

Cardiovascular pharmacology In vivo telemetry Behavioral pharmacology

Recommended Research and Industrial Application Scenarios for N-(1-Phenylethyl)butan-2-amine Based on Differential Evidence


Chiral Chromatography Method Development and Enantiomeric Resolution Studies

The two stereogenic centers of N-(1-phenylethyl)butan-2-amine generate four stereoisomers, making this compound an ideal challenge analyte for developing and validating chiral chromatographic methods (HPLC, SFC, or CE) capable of resolving diastereomers in addition to enantiomers [1]. Unlike N,α-DEPEA, which offers only two enantiomers for method optimization, the target compound's four-stereoisomer mixture requires the chromatographic method to discriminate between both enantiomeric and diastereomeric pairs — a more stringent test of chiral stationary phase selectivity. The availability of a defined single stereoisomer, (2S)-N-((S)-1-phenylethyl)butan-2-amine, characterized by NMR, FTIR, and GC-MS in the Wiley spectral libraries [1], provides a characterized reference standard for peak assignment. This application is directly supported by the stereochemical differentiation evidence in Section 3, Evidence Item 1.

Dissection of Monoamine Oxidase Isoform Selectivity in the N-Alkyl Phenethylamine SAR Series

The established SAR trajectory from AEPEA (MAO-A selective, IC₅₀ = 14.0 µM) to N,α-DEPEA (MAO-B selective, IC₅₀ = 159 µM) demonstrates that N-alkylation progressively shifts isoform selectivity from MAO-A toward MAO-B [2]. N-(1-Phenylethyl)butan-2-amine, with its sterically demanding and branched N-sec-butyl substituent, occupies the furthest point on this SAR continuum among currently accessible C₁₂H₁₉N isomers. Its procurement enables researchers to test the hypothesis that further increases in N-alkyl steric bulk continue to erode MAO-A affinity while either maintaining or enhancing MAO-B affinity, thereby mapping the steric limits of the MAO-B binding pocket. This scenario derives directly from the MAO inhibition class-level inference in Section 3, Evidence Item 2, and addresses a gap in the published SAR that currently extends only to N-ethyl substitution.

Forensic Reference Standard for Isomer-Specific Identification in Seized Materials and Biological Specimens

The co-occurrence of multiple C₁₂H₁₉N constitutional isomers in the clandestine drug market and dietary supplement adulteration creates a forensic requirement for authentic reference standards of each isomer for definitive identification. Mass spectral libraries (Wiley Registry, KnowItAll GC-MS, Mass Spectra of Designer Drugs 2024) catalogue both N-(1-phenylethyl)butan-2-amine and N,α-DEPEA with distinct EI fragmentation patterns, but chromatographic co-elution of constitutional isomers can occur on standard GC columns [1][3]. Forensic toxicology laboratories require the target compound as a reference standard to: (a) establish retention time indices for isomer differentiation, (b) generate in-house validated mass spectra for inclusion in laboratory spectral libraries, and (c) prepare calibration curves for quantitative analysis when the compound is detected in casework. This application is supported by the mass spectral differentiation evidence in Section 3, Evidence Item 5.

In Vivo Structure-Activity Studies Investigating the DAT-Independent Cardiovascular Effects of Phenethylamine Analogs

The surprising dissociation between DAT releasing efficacy and cardiovascular/locomotor outcomes — where AEPEA (101% DAT Emax) does not increase heart rate or locomotion while N,α-DEPEA (43% DAT Emax) does [4] — indicates that non-DAT mechanisms contribute significantly to the in vivo pharmacology of this compound class. N-(1-Phenylethyl)butan-2-amine, with its predicted minimal or absent DAT releasing activity combined with potential NET substrate activity and MAO-B inhibitory properties, provides a unique pharmacological tool to probe the relative contributions of NET-mediated norepinephrine release and MAO inhibition to blood pressure regulation and cardiac chronotropy. Researchers designing in vivo telemetry or radiotelemetry studies can use this compound to isolate the NET/MAO component of the cardiovascular response from the confounding DAT-mediated dopaminergic component present in N,α-DEPEA and amphetamine. This scenario is grounded in the class-level inference evidence in Section 3, Evidence Items 3 and 6.

Quote Request

Request a Quote for N-(1-phenylethyl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.